![molecular formula C19H23N3OS B7749871 N'-{(E)-[4-(pentyloxy)phenyl]methylidene}-N-phenylcarbamohydrazonothioic acid](/img/structure/B7749871.png)
N'-{(E)-[4-(pentyloxy)phenyl]methylidene}-N-phenylcarbamohydrazonothioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-{(E)-[4-(pentyloxy)phenyl]methylidene}-N-phenylcarbamohydrazonothioic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group (-NHN=CH-). The presence of the pentyloxy and phenyl groups in its structure contributes to its distinct chemical behavior and potential utility in research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[4-(pentyloxy)phenyl]methylidene}-N-phenylcarbamohydrazonothioic acid typically involves the condensation reaction between 4-(pentyloxy)benzaldehyde and N-phenylcarbamohydrazonothioic acid. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is subsequently purified through recrystallization or chromatography techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification and isolation techniques to ensure the compound meets industrial standards.
化学反应分析
Types of Reactions
N’-{(E)-[4-(pentyloxy)phenyl]methylidene}-N-phenylcarbamohydrazonothioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups in the molecule are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ether.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted under mild to moderate conditions depending on the reactivity of the nucleophile.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms of the original compound with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
科学研究应用
Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry for the formation of metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to form stable complexes with metal ions makes it a candidate for studying metal-based biological processes.
Medicine: Explored for its pharmacological potential, particularly in the development of new therapeutic agents. Its structural features may contribute to its interaction with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure can impart desirable characteristics to industrial products.
作用机制
The mechanism of action of N’-{(E)-[4-(pentyloxy)phenyl]methylidene}-N-phenylcarbamohydrazonothioic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s hydrazone functional group allows it to form stable complexes with metal ions, which can influence various biochemical processes. Additionally, its structural features enable it to interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
- N’-{(E)-[4-(methoxy)phenyl]methylidene}-N-phenylcarbamohydrazonothioic acid
- N’-{(E)-[4-(ethoxy)phenyl]methylidene}-N-phenylcarbamohydrazonothioic acid
- N’-{(E)-[4-(butoxy)phenyl]methylidene}-N-phenylcarbamohydrazonothioic acid
Uniqueness
N’-{(E)-[4-(pentyloxy)phenyl]methylidene}-N-phenylcarbamohydrazonothioic acid is unique due to the presence of the pentyloxy group, which imparts distinct chemical and physical properties compared to its analogs
属性
IUPAC Name |
1-[(E)-(4-pentoxyphenyl)methylideneamino]-3-phenylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3OS/c1-2-3-7-14-23-18-12-10-16(11-13-18)15-20-22-19(24)21-17-8-5-4-6-9-17/h4-6,8-13,15H,2-3,7,14H2,1H3,(H2,21,22,24)/b20-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZABBSPTPJKEQA-HMMYKYKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C=NNC(=S)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCOC1=CC=C(C=C1)/C=N/NC(=S)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
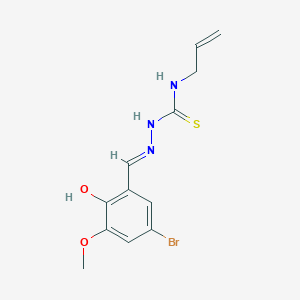
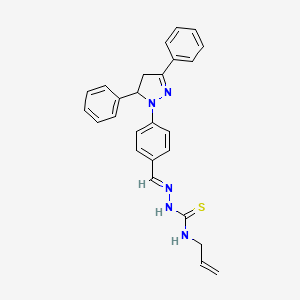
![1-[(Z)-(2-fluorophenyl)methylideneamino]-3-phenylthiourea](/img/structure/B7749804.png)
![2-[(4-Ethylphenyl)methylene]-N-phenylhydrazinecarbothioamide](/img/structure/B7749814.png)
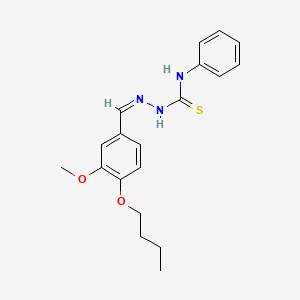
![1-phenyl-3-[(E)-(2,3,6-trichlorophenyl)methylideneamino]thiourea](/img/structure/B7749826.png)
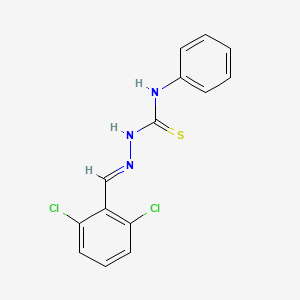
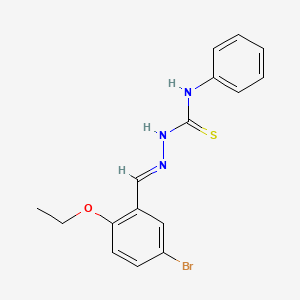
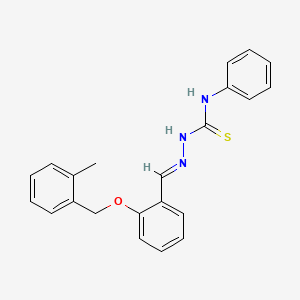
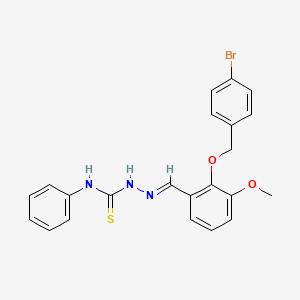
![1-phenyl-3-[(E)-(3-propan-2-yloxyphenyl)methylideneamino]thiourea](/img/structure/B7749847.png)
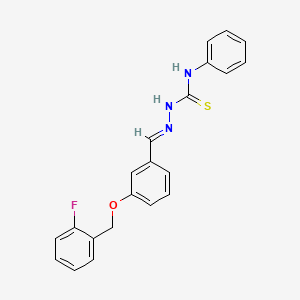
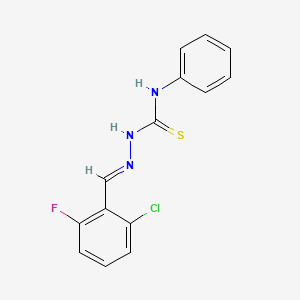
![1-[(E)-[4-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)phenyl]methylideneamino]-3-phenylthiourea](/img/structure/B7749885.png)
